![molecular formula C43H50CrN9O17S2 B14422081 3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron](/img/structure/B14422081.png)
3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine is a complex chemical compound with a unique structure. This compound is known for its vibrant color and is often used in various industrial applications, including dyes and pigments. The compound’s structure includes chromate ions and azo groups, which contribute to its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine involves multiple steps. The process typically begins with the preparation of the azo compound, which is achieved through a diazotization reaction followed by coupling with a suitable aromatic compound. The resulting azo compound is then reacted with chromate ions under controlled conditions to form the final product. The reaction conditions, including temperature, pH, and solvent, are carefully optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified using techniques such as crystallization, filtration, and drying. Quality control measures are implemented at various stages to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine undergoes several types of chemical reactions, including:
Oxidation: The chromate ions in the compound can undergo redox reactions, where they are reduced while oxidizing other substances.
Reduction: The azo groups can be reduced to form amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the azo groups results in the formation of aromatic amines, while oxidation reactions can lead to the formation of various oxidized products .
科学的研究の応用
Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a marker in biological assays.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and coatings.
作用機序
The mechanism of action of Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine involves its interaction with various molecular targets. The chromate ions can interact with cellular components, leading to oxidative stress and potential cytotoxic effects. The azo groups can undergo metabolic reduction, forming aromatic amines that can further interact with biological molecules. These interactions can affect cellular pathways and processes, leading to various biological effects .
類似化合物との比較
Similar Compounds
- Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, sodium
- Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, potassium
Uniqueness
Chromate(3-), bis(2-hydroxy-5-nitro-3-((2-oxo-1-((phenylamino)carbonyl)propyl)azo)benzenesulfonato(3-))-, compd. with 3-((2-ethylhexyl)oxy)-1-propanamine is unique due to the presence of the 3-((2-ethylhexyl)oxy)-1-propanamine moiety, which imparts specific solubility and reactivity characteristics. This makes it distinct from other similar compounds and suitable for specific applications in various fields .
特性
分子式 |
C43H50CrN9O17S2 |
|---|---|
分子量 |
1081.0 g/mol |
IUPAC名 |
3-[[(Z)-1-anilino-3-oxido-1-oxobut-2-en-2-yl]diazenyl]-5-nitro-2-oxidobenzenesulfonate;chromium(3+);3-(2-ethylhexoxy)propan-1-amine;hydron |
InChI |
InChI=1S/2C16H14N4O8S.C11H25NO.Cr/c2*1-9(21)14(16(23)17-10-5-3-2-4-6-10)19-18-12-7-11(20(24)25)8-13(15(12)22)29(26,27)28;1-3-5-7-11(4-2)10-13-9-6-8-12;/h2*2-8,21-22H,1H3,(H,17,23)(H,26,27,28);11H,3-10,12H2,1-2H3;/q;;;+3/p-3/b2*14-9-,19-18?;; |
InChIキー |
PIDAILWCOWDFHU-RHFPEBMVSA-K |
異性体SMILES |
[H+].[H+].[H+].CCCCC(COCCCN)CC.C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].C/C(=C(/N=NC1=C(C(=CC(=C1)[N+](=O)[O-])S(=O)(=O)[O-])[O-])\C(=O)NC2=CC=CC=C2)/[O-].[Cr+3] |
正規SMILES |
[H+].[H+].[H+].CCCCC(CC)COCCCN.CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].CC(=C(C(=O)NC1=CC=CC=C1)N=NC2=C(C(=CC(=C2)[N+](=O)[O-])S(=O)(=O)[O-])[O-])[O-].[Cr+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



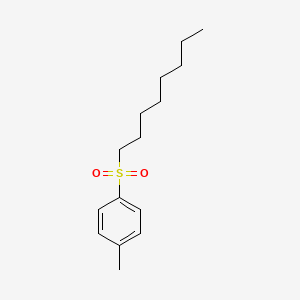
![2,6-Di-tert-butyl-4-[(1-ethoxyethoxy)methyl]-4H-thiopyran](/img/structure/B14422025.png)
![5-(1,3-benzodioxol-5-yl)-8a,9-dihydro-8H-[2]benzofuro[6,5-f][1,3]benzodioxol-6-one](/img/structure/B14422033.png)
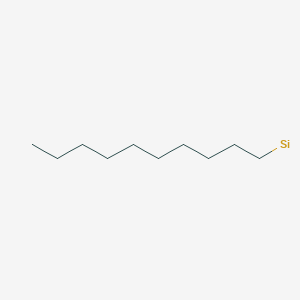
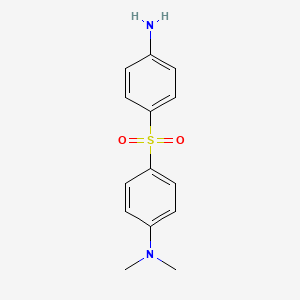
![2-{[4-(Benzyloxy)phenoxy]methyl}-2H-1,2,3-triazole](/img/structure/B14422062.png)
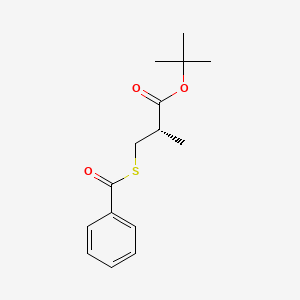

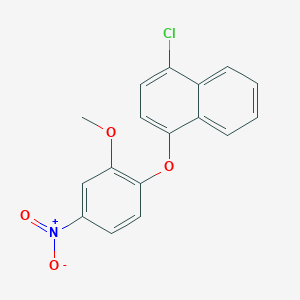

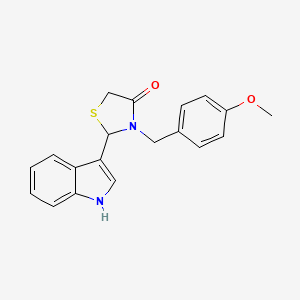

![2-Phenyl-4-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B14422097.png)
